(2-Methyl-1-benzimidazolyl)(2-thienyl)methanone
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Overview
Description
(2-Methyl-1-benzimidazolyl)(2-thienyl)methanone: is a heterocyclic compound that combines the structural features of benzimidazole and thiophene Benzimidazole is a bicyclic molecule composed of a benzene ring fused to an imidazole ring, while thiophene is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone typically involves the condensation of 2-methylbenzimidazole with thiophene-2-carboxaldehyde. One common method is the reaction of 2-methylbenzimidazole with thiophene-2-carboxaldehyde in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-benzimidazolyl)(2-thienyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and sulfonation, can be performed on the benzimidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, bromination with bromine in acetic acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
(2-Methyl-1-benzimidazolyl)(2-thienyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic, optical, and catalytic properties.
Mechanism of Action
The mechanism of action of (2-Methyl-1-benzimidazolyl)(2-thienyl)methanone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The benzimidazole moiety can mimic the properties of DNA bases, allowing the compound to bind to nucleic acids and interfere with their function. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A bicyclic molecule with a benzene ring fused to an imidazole ring.
Thiophene: A five-membered ring containing sulfur.
(2-Methyl-1-benzimidazolyl)(2-thienyl)methanone: Combines the structural features of benzimidazole and thiophene.
Uniqueness
This compound is unique due to its hybrid structure, which imparts distinct chemical and biological properties. The combination of benzimidazole and thiophene moieties allows for diverse reactivity and potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Properties
IUPAC Name |
(2-methylbenzimidazol-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-14-10-5-2-3-6-11(10)15(9)13(16)12-7-4-8-17-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTXTAMFDCPENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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